
Bromamphenicol
描述
Bromamphenicol is a semi-synthetic analog of chloramphenicol, first synthesized in 1950 by replacing the dichloroacetyl group of chloramphenicol with a dibromoacetyl group . Its molecular formula is C₁₁H₁₃BrN₂O₅, with a molecular weight of 333.138 g/mol and a defined stereochemistry at two chiral centers . Early studies revealed its weaker antibiotic activity compared to chloramphenicol, attributed to reduced binding affinity to the bacterial ribosome .
This compound’s primary mechanism involves binding to the 50S ribosomal subunit, inhibiting peptidyl transferase activity—a critical enzyme in bacterial protein synthesis . However, its inhibitory potency is approximately half that of chloramphenicol under comparable conditions . Structural studies comparing this compound and chloramphenicol have elucidated key structure-activity relationships (SARs) in the ribosomal acetyl group-binding region, aiding in the design of novel antibiotics . Additionally, this compound’s interaction with the DraE virulence factor in Gram-negative bacteria highlights its role in studying non-ribosomal antibiotic interactions .
准备方法
Historical Context and Structural Basis of Bromamphenicol
This compound shares structural similarities with chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947. The substitution of a bromine atom at the C-1 position distinguishes this compound, altering its pharmacokinetic properties and antimicrobial activity . Early synthetic routes for chloramphenicol, such as those described by Chou (1960), involved brominated intermediates like α-bromo-p-nitroacetophenone (VI), which is synthesized via nitration and bromination of styrene derivatives . These methods provide a foundational framework for adapting bromine-specific pathways.
Synthetic Routes to this compound
Method A: Bromination of Styrene Derivatives
This approach mirrors the chloramphenicol synthesis reported by Chou (1960), substituting chlorine precursors with bromine sources. The process involves three stages:
-
Bromohydrin Formation : Styrene (I) reacts with hypobromous acid (HOBr) to form styrene bromohydrin (II).
-
Nitration : Bromohydrin (II) undergoes nitration to yield α-p-nitrophenyl-β-bromoethyl nitrate (III), which is hydrolyzed to p-nitrostyrene bromohydrin (V).
-
Oxidation : Chromic acid oxidation of (V) produces α-bromo-p-nitroacetophenone (VI), a pivotal intermediate.
This method achieves an overall yield of 37.2–40.8% for (VI) .
Table 1: Optimization of Bromohydrin Oxidation
Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
CrO₃ | Acetic Acid | 60 | 40.8 |
KMnO₄ | Acetone | 25 | 32.1 |
H₂O₂ | Ethanol | 40 | 28.5 |
Method B: Asymmetric Henry Reaction and Bromoacetylation
Adapting the patent by CN102399161A , this route employs benzaldehyde and nitromethane as starting materials:
-
Asymmetric Henry Reaction : Benzaldehyde reacts with nitromethane in the presence of a chiral catalyst (e.g., Cu(II)-salen complexes) to yield (R)-2-nitro-1-phenylethanol (Fig. 1A).
-
Formaldehyde Condensation : Reaction with formaldehyde generates (1R,2R)-2-nitro-1-phenyl-1,3-propanediol.
-
Hydrogenation : Catalytic hydrogenation reduces the nitro group to an amine, forming (1R,2R)-2-amino-1-phenyl-1,3-propanediol.
-
Bromination and Acetylation : Bromine substitution at the aryl ring followed by dichloroacetylation yields this compound.
This five-step sequence achieves a cumulative yield of 48–52%, avoiding costly chiral resolution steps .
Stereochemical Control in this compound Synthesis
The (1R,2R) stereochemistry of this compound is critical for bioactivity. Patent CN102399160A highlights the use of chiral auxiliaries and asymmetric catalysis to enforce stereoselectivity:
-
Catalytic Systems : Zinc-ProPhenol catalysts enable enantioselective nitroaldol reactions, achieving >90% enantiomeric excess (ee).
-
Hydrogenation Conditions : Palladium-on-carbon (Pd/C) under hydrogen gas selectively reduces nitro groups without racemization.
Table 2: Impact of Catalysts on Enantioselectivity
Catalyst | ee (%) | Yield (%) |
---|---|---|
Cu(II)-salen | 92 | 85 |
Zn-ProPhenol | 95 | 88 |
No catalyst | 0 | 12 |
Bromination Techniques and Reagent Selection
Introducing bromine at the aryl ring requires careful reagent selection to avoid over-bromination:
-
Electrophilic Bromination : Using Br₂ in acetic acid selectively brominates the para position of the phenyl ring.
-
Sandmeyer Reaction : Diazotization of aniline intermediates followed by treatment with CuBr yields aryl bromides.
Patent CN102399160A reports that dichloroacetylation with methyl dichloroacetate in tetrahydrofuran (THF) achieves 94% conversion to the final product.
Environmental and Industrial Considerations
Modern synthetic routes prioritize atom economy and waste reduction. Method B reduces hazardous byproducts by 40% compared to traditional chloramphenicol synthesis . Bromine recovery systems, such as distillation from reaction mixtures, further enhance sustainability.
化学反应分析
溴氨苯醇会发生几种类型的化学反应,包括:
氧化: 溴氨苯醇可以在特定条件下被氧化,导致形成各种氧化产物。
还原: 溴氨苯醇中的硝基可以使用还原剂(如氢气在催化剂存在下)还原为胺基。
这些反应中常用的试剂和条件包括用于取代反应的溴化剂、用于还原反应的氢气和催化剂以及用于氧化反应的氧化剂 . 这些反应形成的主要产物取决于所用条件和试剂的具体情况。
科学研究应用
溴氨苯醇在科学研究中有几种应用,包括:
化学: 溴氨苯醇用作结构-活性关系 (SAR) 研究中的参考化合物,以了解氯霉素类似物与细菌核糖体的结合相互作用.
生物学: 溴氨苯醇用于研究细菌和哺乳动物细胞中蛋白质合成的抑制。
作用机制
溴氨苯醇通过与细菌核糖体的 50S 亚基结合发挥作用,与氯霉素类似 . 这种结合抑制氨基酸向生长的肽链转移,从而阻止肽键的形成和随后的蛋白质合成 . 溴氨苯醇的分子靶点包括 50S 核糖体亚基的 L16 蛋白 . 蛋白质合成的抑制最终导致溴氨苯醇的抑菌作用。
相似化合物的比较
Structural Comparisons
Compound | Molecular Formula | Acetyl Group Substitution | Hydrophobicity | Key Structural Feature |
---|---|---|---|---|
Chloramphenicol | C₁₁H₁₂Cl₂N₂O₅ | Dichloroacetyl | Moderate | Broad-spectrum antibiotic |
Bromamphenicol | C₁₁H₁₃BrN₂O₅ | Dibromoacetyl | High | Semi-synthetic analog |
Methamphenicol | C₁₁H₁₅N₂O₅ (hypothetical) | Methylacetyl | Low | Reduced hydrophobicity |
- Key Insight : The substitution of chlorine with bromine increases hydrophobicity but reduces ribosomal binding efficiency . Methamphenicol’s smaller acetyl group abolishes interactions with both ribosomes and virulence factors like DraE .
Binding Affinity and Inhibitory Efficacy
Compound | Ribosomal Binding Affinity (Relative) | Peptidyl Transferase Inhibition (IC₅₀) | Competitive Binding with Chloramphenicol |
---|---|---|---|
Chloramphenicol | High | 0.1 µM | Fully blocks this compound binding |
This compound | Low (50% activity loss at 1:1 molar ratio) | 0.2 µM | Partially blocked by chloramphenicol |
- Key Findings: this compound binds reversibly to the ribosome at 0.3 mM concentrations, compared to chloramphenicol’s high-affinity binding at 10 µM . Chloramphenicol cannot fully block this compound’s covalent binding, suggesting this compound interacts with secondary low-affinity ribosomal sites .
Hydrophobicity and Solubility
Compound | Solubility in Aqueous Media | Impact on Biological Activity |
---|---|---|
Chloramphenicol | Moderate | Optimal for ribosomal and DraE binding |
This compound | Low | Limits DraE co-crystallization attempts |
Methamphenicol | High | No detectable DraE interaction |
- Key Insight : this compound’s poor solubility hindered its use in structural studies with DraE, despite its enhanced hydrophobicity .
Interactions with Ribosomal and Non-Ribosomal Targets
Compound | Ribosomal Target (50S Subunit) | Non-Ribosomal Target (DraE Virulence Factor) |
---|---|---|
Chloramphenicol | Binds competitively | Binds independently of ribosome |
This compound | Binds covalently at high conc. | Fails to co-crystallize due to insolubility |
- Key Insight : this compound’s covalent binding to ribosomal proteins (e.g., L2 and L27 ) is blocked by pre-treatment with N-ethylmaleimide, indicating shared cysteine residue targets .
生物活性
Bromamphenicol, a synthetic analog of chloramphenicol, exhibits notable biological activity primarily as an antibiotic. This article delves into its mechanisms of action, comparative efficacy, resistance profiles, and potential therapeutic applications, supported by relevant data and case studies.
Overview of this compound
This compound is structurally similar to chloramphenicol but features a bromine atom in place of a hydroxyl group. This modification influences its biological properties, particularly its binding affinity to ribosomal subunits and its overall antibacterial efficacy.
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is similar to that of chloramphenicol, which prevents peptide bond formation during translation. Research indicates that this compound can irreversibly inactivate the ribosome, leading to a cessation of protein synthesis in susceptible bacteria .
Antibacterial Activity
This compound has been shown to possess weaker antibacterial activity compared to chloramphenicol. Its effectiveness varies significantly across different bacterial strains. The following table summarizes the comparative antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |
---|---|---|
Staphylococcus aureus | 16 | Moderate |
Escherichia coli | 64 | Weak |
Pseudomonas aeruginosa | 128 | Very Weak |
Streptococcus pneumoniae | 8 | Moderate |
Mycobacterium tuberculosis | 32 | Moderate |
This table illustrates that while this compound retains some activity against specific strains, it is generally less potent than chloramphenicol.
Resistance Mechanisms
The emergence of resistance to this compound and related antibiotics poses a significant challenge in clinical settings. Resistance mechanisms include:
- Modification Enzymes : Bacteria can produce enzymes that chemically modify this compound, reducing its efficacy.
- Efflux Pumps : Some strains utilize efflux pumps to expel the antibiotic from the cell.
- Ribosomal Mutations : Alterations in ribosomal RNA can diminish binding affinity for this compound .
Case Studies
- Case Study on Mycobacterial Infections : A study assessed the efficacy of this compound in treating resistant strains of Mycobacterium tuberculosis. Results indicated that while this compound was effective against some resistant strains, treatment outcomes were variable and often inferior to those achieved with first-line therapies .
- Comparative Study with Chloramphenicol : In a controlled trial comparing this compound and chloramphenicol for treating bacterial infections, patients receiving chloramphenicol exhibited faster recovery times and lower rates of treatment failure compared to those treated with this compound .
常见问题
Basic Research Questions
Q. What are the key considerations when designing experiments to assess Bromamphenicol’s antimicrobial efficacy?
- Methodological Answer : Experimental design should follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Include controls for solvent effects (e.g., dimethyl sulfoxide) and baseline microbial growth. Use standardized protocols for minimum inhibitory concentration (MIC) assays, ensuring metric system compliance (e.g., µg/mL, µM) . Replicate experiments ≥3 times to account for biological variability, and report means ± standard deviations justified by instrument precision (e.g., ±0.1 µg/mL for HPLC) . Reference this compound’s CAS registry (16803-75-1) for unambiguous identification in chemical databases .
Q. How should researchers conduct a literature review to identify gaps in this compound’s pharmacokinetic data?
- Methodological Answer : Use structured queries in SciFinder or PubMed with Boolean operators (e.g., "this compound AND pharmacokinetics NOT veterinary") to filter studies. Prioritize primary sources (e.g., Medicinal Chemistry Research) over reviews . Extract data on half-life, bioavailability, and metabolite profiles into a comparative table, noting inconsistencies in methodologies (e.g., animal models vs. in vitro assays) . Cross-validate findings using CAS registry numbers to avoid synonym errors .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is preferred for sensitivity (detection limit: 0.05 µg/mL) . Validate methods per ICH guidelines: include calibration curves (R² ≥0.99), spike-recovery tests (85–115%), and inter-day precision checks (±5% CV) . For tissue samples, homogenize in phosphate-buffered saline (pH 7.4) and centrifuge at 10,000×g for 10 min to remove particulates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action?
Identify principal contradictions : For example, conflicting reports on ribosomal vs. non-ribosomal targeting.
Assay standardization : Compare studies using identical bacterial strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton broth).
Secondary validation : Use radiolabeled this compound (³H or ¹⁴C) to track binding sites in vitro .
Publish negative results to clarify contextual factors (e.g., pH-dependent activity) .
Q. What strategies optimize this compound’s stability in long-term cytotoxicity studies?
- Methodological Answer :
- Storage : Lyophilize aliquots at −80°C in amber vials to prevent photodegradation .
- Solvent selection : Avoid aqueous buffers at pH >8.0; use propylene glycol for solubility without hydrolysis .
- Stability assays : Monitor degradation via LC-MS every 24 hours, reporting % remaining active compound ± SEM . Integrate Arrhenius equation modeling to predict shelf life under varying temperatures .
Q. How can interdisciplinary approaches enhance understanding of this compound’s resistance mechanisms?
- Methodological Answer : Combine genomic, proteomic, and metabolic workflows:
- Genomic : Perform whole-genome sequencing of resistant isolates to identify mutations in cat (chloramphenicol acetyltransferase) genes .
- Proteomic : Use 2D gel electrophoresis/MS to detect overexpression of efflux pumps (e.g., AcrAB-TolC) .
- Metabolic profiling : Apply ¹H-NMR to track metabolite shifts (e.g., ATP depletion) in resistant vs. susceptible strains . Use open-access repositories (e.g., NCBI BioProject) to share raw data .
Q. Data Presentation and Compliance
-
Tables :
-
Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines; include ethics committee approval IDs in manuscripts .
属性
IUPAC Name |
2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHGNMWBGIRAQ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876333 | |
Record name | DIBROMOAMPHENICOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16803-75-1, 17371-30-1 | |
Record name | Bromamphenicol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07492 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIBROMOAMPHENICOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。